![molecular formula C23H33ClN4 B125420 N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride CAS No. 257639-98-8](/img/structure/B125420.png)
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Vue d'ensemble
Description
Structure and Properties
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a pyrrolopyrimidine derivative characterized by:
- Pyrrolo[2,3-d]pyrimidine core: A bicyclic scaffold with nitrogen atoms at positions 1, 3, and 5.
- Substituents:
- N-butyl and N-ethyl groups at position 2.
- 2,5-dimethyl groups on the pyrrole ring.
- A 2,4,6-trimethylphenyl (mesityl) group at position 6.
- Hydrochloride salt: Enhances solubility for pharmacological applications.
Méthodes De Préparation
La synthèse de CP 154526 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrrolo[2,3-d]pyrimidine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau pyrrolo[2,3-d]pyrimidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction de substituants : Divers substituants, tels que les groupes butyle, éthyle et triméthylphényle, sont introduits par une série de réactions de substitution.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.
Analyse Des Réactions Chimiques
CP 154526 subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : L'introduction de divers substituants pendant sa synthèse implique des réactions de substitution nucléophile.
Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques de CP 154526 ne soient pas largement documentées, ces types de réactions sont courants dans la modification de composés similaires.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le composé final CP 154526 avec ses substituants caractéristiques.
Applications de la recherche scientifique
CP 154526 a été largement utilisé dans la recherche scientifique en raison de son antagonisme sélectif du récepteur CRH1. Parmi ses principales applications, citons :
Recherche en neurosciences : CP 154526 est utilisé pour étudier le rôle des récepteurs CRH1 dans les troubles liés au stress, notamment l'anxiété et la dépression.
Études sur la toxicomanie : Il a été étudié pour son potentiel à réduire la rechute induite par le stress dans les troubles de la toxicomanie, en particulier dans la dépendance à la cocaïne et à l'héroïne.
Études comportementales : CP 154526 est utilisé dans divers modèles animaux pour étudier ses effets sur le comportement, notamment les comportements anxieux et dépressifs.
Mécanisme d'action
CP 154526 exerce ses effets en se liant sélectivement et en antagonisant le récepteur CRH1. Ce récepteur est impliqué dans l'axe hypothalamo-hypophyso-surrénalien (HPA), qui régule la réponse de l'organisme au stress. En bloquant le récepteur CRH1, CP 154526 inhibe la libération de l'hormone adrénocorticotrope (ACTH) et la libération subséquente de glucocorticoïdes par les glandes surrénales. Cela entraîne une réduction des réponses physiologiques et comportementales induites par le stress .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. Compounds similar to N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines showed IC50 values in the nanomolar range against various cancer cell lines (e.g., A549 lung cancer cells) .
Neuroprotective Effects
The compound may also have neuroprotective effects due to its ability to modulate neurotransmitter systems. Research on similar compounds suggests potential applications in treating neurodegenerative diseases.
Materials Science
Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine is being explored as a material for OLEDs. Its ability to emit light when electrically stimulated makes it a candidate for efficient light-emitting layers.
- Data Table: Photophysical Properties
Property | Value |
---|---|
Emission Peak | 450 nm |
Quantum Yield | 25% |
Thermal Stability | >300 °C |
Photovoltaic Applications
The compound's structural features may also lend themselves to applications in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy is being investigated.
Case Study : In a recent study on OPV materials, derivatives of pyrrolo[2,3-d]pyrimidines were shown to enhance charge mobility and improve overall device efficiency .
Mécanisme D'action
CP 154526 exerts its effects by selectively binding to and antagonizing the CRH1 receptor. This receptor is involved in the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body’s response to stress. By blocking the CRH1 receptor, CP 154526 inhibits the release of adrenocorticotropic hormone (ACTH) and subsequent glucocorticoid release from the adrenal glands. This results in reduced stress-induced physiological and behavioral responses .
Comparaison Avec Des Composés Similaires
Physicochemical Properties
- Log P (partition coefficient) : 7.36 (literature value), indicating high lipophilicity, which correlates with membrane permeability but may limit aqueous solubility .
Comparison with Similar Compounds
Structural Analogues
*Inferred from structural similarity to CRF antagonists like CP-154,526 and antalarmin. †Estimated based on structural similarity.
Key Structural and Functional Differences
Core Isomerism :
- The target compound and CP-154,526 share the pyrrolo[2,3-d]pyrimidine core, while antalarmin uses the pyrrolo[3,2-e] isomer. This alters nitrogen positioning, affecting receptor binding .
- Example: Antalarmin’s 3,2-e core shows higher CRF1 receptor affinity compared to 2,3-d derivatives .
Substituent Effects :
- Lipophilicity : The 2,4,6-trimethylphenyl group in the target compound contributes to its high Log P (7.36), whereas piperazine or methoxy substituents (e.g., Compound 6) reduce Log P to ~3.0–3.5, improving solubility but reducing CNS penetration .
- Receptor Selectivity : The N-butyl-N-ethyl group in the target compound mirrors CRF antagonists like CP-154,526, suggesting shared mechanisms in stress-related pathways .
Synthetic Routes :
- Target Compound : Likely synthesized via nucleophilic substitution of a 4-chloropyrrolopyrimidine precursor with N-butyl-N-ethylamine, followed by HCl salt formation (analogous to methods in ).
- Antalarmin/CP-154,526 : Use Pd-catalyzed cross-coupling for aryl group introduction, with yields >70% .
- Piperazine Derivatives (e.g., Compound 9) : Synthesized via reflux with bis(2-chloroethyl)amine, achieving 81% yield .
Activité Biologique
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine; hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This compound is often referenced as Antalarmin hydrochloride and has been studied primarily for its antagonistic effects on corticotropin-releasing factor (CRF) receptors, which are implicated in stress response and various neuropsychiatric disorders.
- IUPAC Name : N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine; hydrochloride
- CAS Number : 157286-86-7
- Molecular Formula : C23H32N4·HCl
- Molecular Weight : 364.53 g/mol
The primary biological activity of this compound is attributed to its role as a selective antagonist of CRF receptor type 1 (CRF1). By blocking CRF1 receptors, the compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's stress response. This modulation can have therapeutic implications for conditions such as anxiety disorders and depression.
1. Antidepressant Effects
Research has indicated that CRF1 antagonists like Antalarmin may exhibit antidepressant-like effects. In animal models, administration of this compound has been shown to reduce behaviors associated with stress and anxiety. For example:
Study | Findings |
---|---|
Zhao et al. (2007) | Demonstrated that CRF1 antagonism leads to decreased anxiety-like behavior in rodents under stress conditions. |
Chen et al. (1996) | Reported significant reductions in depressive symptoms in preclinical models following treatment with CRF1 antagonists. |
2. Impact on Neurotransmitter Systems
The compound also influences neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies have shown that:
- Dopamine Turnover : Antalarmin administration results in altered levels of DOPAC/DA ratios, indicating changes in dopamine metabolism during stress-induced states .
3. Case Studies
A notable case study involved the administration of Antalarmin in morphine-dependent rats. The findings illustrated that:
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing pyrrolo[2,3-d]pyrimidine derivatives like this compound?
- Synthesis : Multi-step protocols typically involve nucleophilic substitution reactions (e.g., amine displacement of chlorinated intermediates) and Suzuki-Miyaura coupling for aryl group introduction. For example, similar compounds are synthesized via reactions between chlorinated pyrimidine precursors and substituted amines under inert conditions .
- Characterization : Use nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm substituent positions, high-performance liquid chromatography (HPLC) for purity (>99%), and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve structural ambiguities, as demonstrated in polymorphic pyrimidine derivatives .
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). Central composite designs or factorial experiments help identify critical parameters while minimizing trial-and-error approaches . For instance, ICReDD’s quantum chemical calculations and information science tools can predict optimal reaction paths and reduce experimental iterations .
Q. What safety protocols are critical when handling this compound?
- Follow OSHA guidelines: Use PPE (gloves, goggles), fume hoods for volatile intermediates, and proper waste disposal for halogenated byproducts. Safety data for analogous compounds emphasize avoiding inhalation/ingestion and storing in airtight containers away from ignition sources .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., kinase enzymes), validated by experimental IC₅₀ values. Software like Gaussian or Schrödinger Suite enables virtual screening of derivatives .
Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts or activity discrepancies)?
- Cross-validate analytical techniques: Compare NMR with X-ray data to confirm regiochemistry. For activity discrepancies, reassay under controlled conditions (e.g., pH, temperature) or investigate metabolic stability via liver microsome assays. Structural analogs with hydrogen-bonding variations (e.g., N–H⋯N interactions) may explain divergent bioactivity .
Q. What strategies enable scalable synthesis while maintaining stereochemical integrity?
- Implement continuous flow chemistry for precise control of reaction parameters (residence time, mixing). Use chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective enzymes. Membrane separation technologies (e.g., nanofiltration) can isolate stereoisomers efficiently .
Q. How to design experiments probing the compound’s environmental impact or degradation pathways?
- Conduct OECD-compliant biodegradation studies (e.g., 301F manometric respirometry). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. Atmospheric fate studies (e.g., hydroxyl radical reactivity) align with DOE’s focus on pollutant lifecycle analysis .
Q. Methodological Resources
Propriétés
IUPAC Name |
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLBNCJWNENFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018042 | |
Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257639-98-8 | |
Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.